Benzydamine-d6 N-Oxide
CAS No.: 1246820-03-0
Cat. No.: VC0030344
Molecular Formula: C19H23N3O2
Molecular Weight: 331.449
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246820-03-0 |
---|---|
Molecular Formula | C19H23N3O2 |
Molecular Weight | 331.449 |
IUPAC Name | 3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
Standard InChI | InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3/i1D3,2D3 |
Standard InChI Key | VHKKEFPZHPEYJK-WFGJKAKNSA-N |
SMILES | C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] |
Introduction
CHEMICAL IDENTITY AND STRUCTURE
Nomenclature and Identification
Benzydamine-d6 N-oxide is systematically named as 3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine oxide. Other recognized synonyms include N,N-(Dimethyl-d6)-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine and Benzydamine-d6 N-Oxide . The compound is registered with CAS number 1246820-03-0, distinguishing it from the non-deuterated benzydamine N-oxide (CAS: 36504-71-9) .
Structural Features
The molecular structure of Benzydamine-d6 N-oxide closely resembles that of benzydamine N-oxide (C19H23N3O2), with the critical difference being the presence of six deuterium atoms replacing the hydrogens in the two methyl groups attached to the amine nitrogen. The core structure consists of an indazole ring system with a benzyl substituent at the N-1 position, a propoxy linker connecting the indazole C-3 position to a tertiary amine, and an N-oxide function at the tertiary amine nitrogen .
The non-deuterated benzydamine N-oxide has a molecular weight of 325.4 g/mol . The deuterated version would have a slightly higher molecular weight due to the six deuterium atoms, which each add approximately 1 atomic mass unit compared to hydrogen.
Physical Properties
Benzydamine-d6 N-oxide is typically available at approximately 99% purity for laboratory and industrial applications . While limited specific physical data exists for the deuterated compound, it likely shares similar properties with the non-deuterated version, with minor differences in aspects like hydrogen bonding potential and solubility due to the isotopic substitution.
RELATIONSHIP TO BENZYDAMINE
Parent Compound Background
Benzydamine is a nonsteroidal anti-inflammatory drug that undergoes metabolic transformation in the body. The non-deuterated benzydamine can be synthesized through a reaction sequence involving the N-benzyl derivative from methyl anthranilate with nitrous acid to form an N-nitroso derivative. This intermediate is subsequently reduced by sodium thiosulfate to generate a transient hydrazine that undergoes spontaneous internal hydrazide formation. Treatment of the resultant enolate with 3-chloro-1-dimethylamino propane yields benzydamine .
Metabolic Significance
Benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to form benzydamine N-oxide, which represents one of its major metabolites . The other major metabolite identified is 1-(p-hydroxybenzyl)-3-(3-dimethylaminopropoxy)-1H-indazole (HO-BZY) . Minor metabolites include demethylated benzydamine (nor-BZY), N-debenzylated benzydamine (deB-BZY), 1-benzyl-1H-indazolone (BID), and indazolone (ID) .
ANALYTICAL APPLICATIONS
Role as a Reference Standard
Benzydamine-d6 N-oxide serves primarily as an analytical reference standard for quantitative analysis of benzydamine metabolism. The deuterium labeling creates a compound that behaves nearly identically to benzydamine N-oxide in chromatographic separations but can be distinguished through mass spectrometry due to its different molecular weight.
Detection Methods
The non-deuterated benzydamine N-oxide can be quantified with high specificity and sensitivity using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection . This analytical approach can likely be adapted for the deuterated analog, with mass spectrometry providing additional specificity for distinguishing between the deuterated and non-deuterated forms.
PHARMACOLOGICAL RELEVANCE
Enzyme Systems Involved
Studies with recombinant enzymes have demonstrated that FMO1 and FMO3 are the primary catalysts of benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes . Research with human liver microsomes confirms that FMO3 largely drives benzydamine N-oxide formation in this tissue .
Metabolism Across Species
The formation of benzydamine N-oxide varies across species. The ratio of maximum velocity to Michaelis constant for benzydamine N-oxygenation is higher in liver microsomes from dogs and rats compared to those from monkeys and humans, despite similar rates of N-demethylation across these species .
Experimental Conditions Affecting Metabolism
Benzydamine N-oxygenation by liver microsomes shows sensitivity to experimental conditions:
Condition | Effect on N-oxygenation | Effect on N-demethylation |
---|---|---|
Preheating microsomes at 45°C for 5 min | Extensive suppression | Minimal effect |
Preheating at 37°C for 5-10 min without NADPH | Extensive suppression | Minimal effect |
Dimethyl sulfoxide or methimazole | Inhibition | Minimal effect |
Quinidine | Minimal effect | Strong inhibition |
pH 8.4 vs. pH 7.4 | Higher activity at pH 8.4 | Higher activity at pH 7.4 |
These distinctive responses to experimental conditions make benzydamine N-oxygenation a valuable probe reaction for FMO activity .
RESEARCH APPLICATIONS
In Vitro Applications
Benzydamine-d6 N-oxide provides significant advantages in in vitro studies focusing on drug metabolism. The deuterated compound serves as an internal standard in quantitative analyses of benzydamine metabolism, enabling more accurate measurements of metabolite formation rates. This is particularly valuable when investigating factors affecting FMO activity or comparing metabolic pathways across different experimental conditions .
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